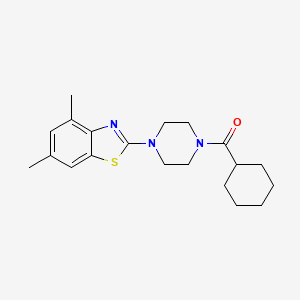

![molecular formula C21H23N3O4S2 B6546491 2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole CAS No. 886929-46-0](/img/structure/B6546491.png)

2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole” is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry . It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a piperazine ring, which is a common structural unit in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present. For instance, the piperazine ring could undergo reactions typical of secondary amines, while the benzothiazole ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could be predicted using computational tools and confirmed by experimental data .Wirkmechanismus

Target of Action

It’s known that similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in mood regulation, sleep, appetite, and other physiological functions.

Mode of Action

Based on its structural similarity to 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, it can be inferred that it might interact with dopamine and serotonin receptors, thereby modulating the levels of these neurotransmitters in the brain .

Biochemical Pathways

If it indeed acts as a dopamine and serotonin antagonist, it would affect the dopaminergic and serotonergic pathways in the brain, which are involved in mood regulation, reward, sleep, and other physiological processes .

Pharmacokinetics

The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline in the medicinal chemistry to evaluate the druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

Result of Action

Similar compounds have been found to exhibit antibacterial activity , suggesting that this compound might also have potential antimicrobial effects.

Action Environment

The compound’s structural similarity to other bioactive compounds suggests potential roles in modulating neurotransmitter activity and exhibiting antibacterial effects .

Vorteile Und Einschränkungen Für Laborexperimente

2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole is an attractive AChE inhibitor for use in laboratory experiments due to its high potency and low toxicity. It is also relatively easy to synthesize, and is very stable in aqueous solutions. However, it is not as potent as some other AChE inhibitors, and it can be difficult to obtain in large quantities for use in experiments.

Zukünftige Richtungen

The potential applications of 2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole as an AChE inhibitor are still being explored. One potential future direction is to further study its effects on cognitive processes and its potential therapeutic applications in neurological disorders. In addition, further research into the mechanism of action of AChE inhibitors could reveal new ways to target the enzyme and develop more potent and selective inhibitors. Another potential future direction is to explore the potential use of this compound as an insecticide, as well as its potential applications in other areas such as agriculture and animal health. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective synthesis methods.

Synthesemethoden

2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole can be synthesized from the reaction of 4-methoxy-1,3-benzothiazole and 3-(ethanesulfonyl)benzoyl chloride in the presence of a base such as piperazine. The reaction proceeds through a nucleophilic substitution reaction, with the piperazine acting as a nucleophile, attacking the carbon of the ethanesulfonyl group. The resulting product is this compound.

Wissenschaftliche Forschungsanwendungen

2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole has been extensively studied in scientific research, primarily in the context of its use as an AChE inhibitor. It has been used to study the effects of AChE inhibition on cognitive processes in animal models, as well as to explore the potential therapeutic applications of AChE inhibitors in neurological disorders. In addition, this compound has been used to study the structure and function of AChE, and the mechanism of action of AChE inhibitors.

Eigenschaften

IUPAC Name |

(3-ethylsulfonylphenyl)-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S2/c1-3-30(26,27)16-7-4-6-15(14-16)20(25)23-10-12-24(13-11-23)21-22-19-17(28-2)8-5-9-18(19)29-21/h4-9,14H,3,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOIEFYSHVREPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(4-{6-[(4-methylphenyl)amino]pyridazin-3-yl}piperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B6546414.png)

![6-methoxy-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B6546417.png)

![2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole](/img/structure/B6546419.png)

![2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B6546426.png)

![2-[3-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6546443.png)

![2-[3-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6546448.png)

![N-{4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}-4-fluorobenzene-1-sulfonamide](/img/structure/B6546449.png)

![2-(4-chlorophenoxy)-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide](/img/structure/B6546481.png)

![5-chloro-2-methoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B6546483.png)

![2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6546497.png)

![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6546504.png)

![N-(4-ethoxyphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B6546509.png)

![N-(4-acetamidophenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B6546516.png)